4-(2-bromophenyl)-3-methyl-1H-pyrazole

Overview

Description

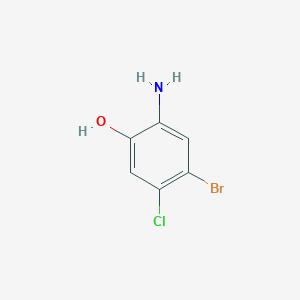

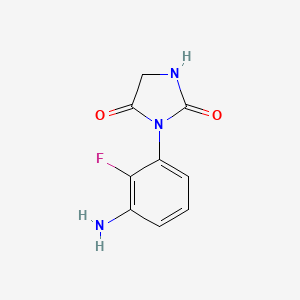

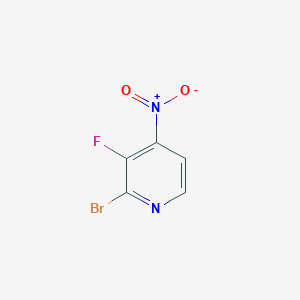

4-(2-bromophenyl)-3-methyl-1H-pyrazole, also known as BMP, is a heterocyclic compound belonging to the pyrazole family. It is a five-membered ring structure composed of two nitrogen atoms and three carbon atoms, with a bromine atom attached to the phenyl ring. BMP is an important synthetic intermediate used in the synthesis of various organic compounds and pharmaceuticals. BMP has a wide range of applications in the field of organic synthesis and drug development due to its versatile reactivity and unique chemical properties.

Scientific Research Applications

Anticancer Activity

Research has indicated the potential of pyrazole derivatives as anticancer agents. For instance, a study on novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives demonstrated their ability to induce cell death by activating apoptosis in cancer cells, especially in leukemia and breast cancer cells, showcasing the compound's cytotoxic effect against these cancer cell lines (Ananda et al., 2017). Moreover, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were studied and found to inhibit DNA gyrase in bacteria, indicating potential as DNA gyrase inhibitors with potent antibacterial activity (Sun et al., 2013). Additionally, pyrazole thiourea chimeric derivatives were synthesized and showed significant apoptosis-inducing effects in human cancer cells, particularly the compound N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea (Nițulescu et al., 2015).

Antimicrobial Activity

Various pyrazole derivatives have been synthesized and tested for their antimicrobial activity. For example, 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines exhibited potent antimicrobial agents after being synthesized through oxidative cyclization (Prakash et al., 2011). Also, novel N-phenylpyrazole derivatives were noted for their interesting antimicrobial properties, particularly against pathogenic yeast and mould, highlighting the potential of bromoacetyl moiety attachment to the pyrazole ring in developing new therapeutic antifungal agents (Farag et al., 2008).

Molecular and Spectroscopic Analysis

Studies have also focused on the molecular and spectroscopic analysis of pyrazole derivatives. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole revealed insights into the molecule's stability, charge transfer, and electronic properties, indicating its potential in nonlinear optics and other applications (Prasad et al., 2012). Additionally, the synthesis and structural analysis of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone contributed to the understanding of the compound's molecular structure and potential as an anti-neoplastic agent through molecular docking studies (Mary et al., 2015).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its exact structure. Generally, proper protective measures should be taken while handling these compounds to avoid skin and eye contact, inhalation, or ingestion4.

Future Directions

Given the wide range of biological activities exhibited by pyrazole and bromophenyl compounds, future research could focus on synthesizing novel derivatives and evaluating their potential as therapeutic agents21.

Please note that this is a general overview and the properties of a specific compound may vary. For detailed information, specific studies on the compound “4-(2-bromophenyl)-3-methyl-1H-pyrazole” would be required.

properties

IUPAC Name |

4-(2-bromophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCUNKPRYMFNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-bromophenyl)-3-methyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)

![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1381872.png)

![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)